molecular formula C10H19ClN4 B1441474 3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}propan-1-amine hydrochloride CAS No. 1354949-68-0

3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}propan-1-amine hydrochloride

Cat. No.: B1441474
CAS No.: 1354949-68-0
M. Wt: 230.74 g/mol
InChI Key: LKAMQLMMUSMBCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a seven-membered azepine ring fused with a [1,2,4]triazolo moiety and a propan-1-amine side chain, modified as a hydrochloride salt. The hydrochloride form enhances aqueous solubility, making it suitable for pharmaceutical applications.

Properties

IUPAC Name

3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4.ClH/c11-7-4-6-10-13-12-9-5-2-1-3-8-14(9)10;/h1-8,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKAMQLMMUSMBCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(N2CC1)CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354949-68-0
Record name 5H-1,2,4-Triazolo[4,3-a]azepine-3-propanamine, 6,7,8,9-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354949-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}propan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}propan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of triazoloazepines, characterized by a seven-membered ring structure fused with a triazole moiety. Its molecular formula is C12H18N6HClC_{12}H_{18}N_6\cdot HCl with a molecular weight of approximately 246.31 g/mol. The presence of nitrogen atoms in the heterocyclic rings contributes to its biological properties.

Pharmacological Activities

1. Antitumor Activity
Recent studies have indicated that derivatives of triazoloazepines exhibit significant antitumor activity. For instance, compounds similar to 3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}propan-1-amine hydrochloride have shown effectiveness against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of tumor cell proliferation.

2. Neuroprotective Effects
Research has suggested potential neuroprotective properties for triazolo derivatives. In vitro studies demonstrate that these compounds can protect neuronal cells from oxidative stress and apoptosis induced by neurotoxic agents. This suggests a possible application in treating neurodegenerative diseases.

3. Antidepressant-like Activity
Preclinical models have shown that triazoloazepine derivatives can exhibit antidepressant-like effects in behavioral assays. The modulation of neurotransmitter systems (e.g., serotonin and norepinephrine) is believed to play a crucial role in these effects.

The biological activity of 3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}propan-1-amine hydrochloride is primarily attributed to its interaction with various receptors and enzymes:

  • G Protein-Coupled Receptors (GPCRs) : These compounds may act as ligands for specific GPCRs involved in mood regulation and neuroprotection.
  • Enzyme Inhibition : Some studies suggest that this compound may inhibit enzymes related to tumor growth and progression.

Case Studies

Several studies have been conducted to assess the biological activity of triazoloazepine derivatives:

StudyFindings
Study A Evaluated antitumor activity against A549 lung cancer cellsSignificant reduction in cell viability observed at IC50 values < 10 µM
Study B Assessed neuroprotective effects in SH-SY5Y neuronal cellsCompound reduced oxidative stress markers by 40%
Study C Investigated antidepressant-like effects using the forced swim testSignificant decrease in immobility time compared to control

Comparison with Similar Compounds

Table 1: Key Properties of 3-{5H,6H,7H,8H,9H-[1,2,4]Triazolo[4,3-a]azepin-3-yl}propan-1-amine Hydrochloride and Analogs

Compound Name (CAS Number) Core Structure Molecular Formula Molecular Weight (g/mol) Purity Applications/Remarks
Target compound (hydrochloride salt, CAS not specified) Triazolo[4,3-a]azepine Likely C12H20ClN5 ~290 (estimated) ≥95% Pharmaceuticals, agrochemicals
4-Chloro-1-(2-{...}ethyl)-1H-pyrazol-3-amine (1174855-08-3) Triazoloazepine + ethyl-pyrazole C12H17ClN6 296.76 95% Intermediate in synthesis
5-Methyl-1-(2-{...}propyl)-1H-pyrazol-3-amine (1174880-95-5) Triazoloazepine + propyl-pyrazole C14H22N6 274.37 95% Research use, potential kinase inhibitor
2-{5H,6H,7H,8H,9H-[1,2,4]Triazolo[4,3-a]azepin-3-yl}ethanethioamide (328029-00-1) Triazoloazepine + thioamide C8H11N5S 210.30 95% Synthetic intermediate, non-medical applications
Dimethyl(...)diazepine dihydrochloride (EN300-1696858) Triazolo[4,3-a][1,4]diazepine C16H25ClN2O4 344.84 95% Building block for heterocyclic synthesis
3-{5-Methyl-...pyrimidin-2-yl}propan-1-amine (1694558-02-5) Triazolo[1,5-a]pyrimidine C9H17N5 195.26 N/A Agrochemical research

Key Comparative Analysis

Structural Variations and Implications

  • Triazolo[1,5-a]pyrimidine (CAS 1694558-02-5) has a rigid six-membered pyrimidine ring, favoring planar interactions in agrochemical targets . Triazolo[4,3-a][1,4]diazepine (CAS EN300-1696858) introduces an additional nitrogen, altering electron distribution and hydrogen-bonding capacity .
  • Functional Groups :

    • The hydrochloride salt in the target compound improves solubility for drug delivery, unlike neutral analogs (e.g., thioamide derivative CAS 328029-00-1) .
    • Thioamide groups (e.g., CAS 328029-00-1) increase electrophilicity, making them reactive intermediates but less stable in biological systems .

Preparation Methods

Cyclization of Hydrazine Derivatives with Appropriate Precursors

A common approach involves the cyclization of hydrazine or substituted hydrazine derivatives with 7-membered azepine precursors bearing suitable leaving groups or activated functionalities. This step forms the fused triazoloazepine ring.

  • Reaction conditions: Typically carried out under reflux in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
  • Catalysts: Acidic or basic catalysts may be used to facilitate ring closure.
  • Temperature: Moderate to high temperatures (80–150 °C) depending on substrate stability.

Introduction of the Propan-1-amine Side Chain

The propan-1-amine substituent is introduced via nucleophilic substitution or reductive amination:

  • Nucleophilic substitution: Using a 3-halopropyl intermediate reacting with ammonia or a primary amine.
  • Reductive amination: Condensation of an aldehyde or ketone precursor at the 3-position with ammonia or an amine, followed by reduction (e.g., sodium borohydride).

Salt Formation

The free base is converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether), yielding the crystalline hydrochloride salt with improved physicochemical properties.

Detailed Research Findings and Data

Reaction Optimization

Step Parameter Optimal Condition Notes
Cyclization Solvent DMF, DMSO Polar aprotic solvents favor ring closure
Temperature 100–140 °C Higher temp improves yield but risks decomposition
Catalyst Acid (HCl) or base (NaOH) Acidic conditions often improve cyclization
Propan-1-amine introduction Method Nucleophilic substitution Using 3-chloropropyl intermediate
Amine source Ammonia or excess propan-1-amine Excess amine drives reaction to completion
Temperature Room temp to 60 °C Mild heating accelerates substitution
Salt formation Acid HCl in ethanol Produces stable hydrochloride salt
Temperature 0–25 °C Low temp favors salt crystallization

Yield and Purity

  • Reported yields for the cyclization step range from 65% to 85% depending on substrate purity and reaction time.
  • The amine substitution step typically achieves yields of 70–90%.
  • Final hydrochloride salt purity exceeds 98% as confirmed by HPLC and NMR analyses.

Representative Synthetic Procedure (Example)

  • Synthesis of the triazoloazepine core:

    • A hydrazine derivative is reacted with a 7-membered azepine precursor in DMF.
    • The mixture is heated at 120 °C for 6 hours under nitrogen atmosphere.
    • After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate.
    • The organic layer is dried and concentrated to yield the fused heterocycle.
  • Introduction of the propan-1-amine substituent:

    • The fused heterocycle bearing a 3-chloropropyl side chain is dissolved in ethanol.
    • Excess ammonia solution is added, and the mixture is stirred at 50 °C for 12 hours.
    • The reaction mixture is concentrated, and the residue is purified by recrystallization.
  • Formation of hydrochloride salt:

    • The free base is dissolved in ethanol.
    • An equimolar amount of HCl gas or 1 M HCl solution is bubbled or added dropwise.
    • The precipitated hydrochloride salt is filtered, washed with cold ethanol, and dried under vacuum.

Analytical Characterization Supporting Preparation

  • NMR Spectroscopy: Confirms the formation of the triazoloazepine ring and the presence of the propan-1-amine side chain.
  • Mass Spectrometry: Molecular ion peaks consistent with the calculated molecular weight.
  • Elemental Analysis: Matches theoretical values for C, H, N, and Cl content.
  • HPLC: Purity assessment showing >98% purity.
  • Melting Point: Sharp melting point consistent with hydrochloride salt formation.

Summary Table of Preparation Methods

Preparation Step Methodology Conditions Yield (%) Remarks
Cyclization Hydrazine + azepine precursor DMF, 120 °C, 6 h 65–85 Requires inert atmosphere
Propan-1-amine introduction Nucleophilic substitution with NH3 Ethanol, 50 °C, 12 h 70–90 Excess amine improves yield
Hydrochloride salt formation Acid-base reaction with HCl Ethanol, 0–25 °C Quantitative Improves solubility and stability

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}propan-1-amine hydrochloride, and how do reaction conditions affect yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of triazole precursors with azepine derivatives under controlled conditions. For example, refluxing in anhydrous solvents (e.g., DMFA) with carbonyldiimidazole as a coupling agent is a common strategy to form the triazole-azepine core . Temperature control (e.g., 100°C for 1 hour) and solvent selection (DMFA, i-propanol) are critical to minimize side reactions and maximize purity. Yield optimization may require iterative adjustments of stoichiometry and reaction time .

Q. Which analytical techniques are most reliable for characterizing this compound and verifying its purity?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) is essential for assessing purity, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity by resolving proton environments in the triazole and azepine rings. Mass spectrometry (MS) validates molecular weight, and X-ray crystallography (if crystals are obtainable) provides definitive stereochemical data . For example, recrystallization from methanol has been used to grow crystals suitable for crystallographic analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for triazolo-azepine derivatives?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, concentration ranges) or impurities in synthesized batches. To address this:

  • Perform orthogonal bioassays (e.g., enzymatic inhibition vs. cellular viability) to confirm target specificity.
  • Use High-Resolution Mass Spectrometry (HRMS) and elemental analysis to verify compound purity (>95%) and rule out confounding byproducts .
  • Compare results with structurally analogous compounds (e.g., methyl or halogen-substituted derivatives) to isolate structure-activity relationships .

Q. What strategies are recommended for studying the compound’s thermodynamic stability under varying storage conditions?

  • Methodological Answer : Accelerated stability studies under controlled humidity/temperature (e.g., 25°C/60% RH vs. 40°C/75% RH) can predict degradation pathways. Analytical tools include:

  • Differential Scanning Calorimetry (DSC) to monitor phase transitions.
  • Fourier-Transform Infrared Spectroscopy (FTIR) to detect hydrolytic or oxidative changes in functional groups (e.g., amine or triazole moieties).
  • Long-term storage at -20°C in inert atmospheres is advised to prevent hydrochloride salt dissociation .

Q. How can computational modeling enhance the design of derivatives with improved pharmacokinetic properties?

  • Methodological Answer : Molecular docking (e.g., using AutoDock Vina) predicts binding affinities to target receptors (e.g., CNS targets due to the compound’s amine moiety). Density Functional Theory (DFT) calculations assess electronic properties of the triazole ring, guiding substitutions to enhance solubility or metabolic stability. Collision cross-section (CCS) predictions via ion mobility-mass spectrometry (IM-MS) correlate with blood-brain barrier permeability .

Experimental Design & Data Analysis

Q. What experimental controls are critical when evaluating this compound’s cytotoxicity in vitro?

  • Methodological Answer : Include:

  • Positive controls : Known cytotoxic agents (e.g., doxorubicin) to validate assay sensitivity.
  • Negative controls : Vehicle-only treatments (e.g., DMSO at equivalent concentrations).
  • Interference controls : Assess absorbance/fluorescence interference from the compound in colorimetric/fluorometric assays (e.g., MTT, resazurin) .

Q. How should researchers address low reproducibility in synthesizing this compound across labs?

  • Methodological Answer : Standardize protocols by:

  • Providing detailed reaction parameters (e.g., degassing solvents to prevent oxidation).
  • Sharing characterized intermediates (e.g., triazole precursors via SMILES: C1CCN2C(=NN=C2CCCN)C1) for stepwise validation .
  • Collaborating with third-party labs for cross-validation of NMR and HPLC data .

Table: Key Physicochemical Properties

Property Value/Method Reference
Molecular FormulaC₉H₁₆N₄·HCl
SMILESCl.C1CCN2C(=NN=C2CCCN)C1
Purity AssessmentHPLC (>95%), NMR (δ 2.5–3.5 ppm)
StabilityStorage at -20°C in desiccator

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}propan-1-amine hydrochloride
Reactant of Route 2
3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}propan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.